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Introduction

Diatomic transition metal carbides are of significant interest due to their unique electronic
structures and bonding characteristics, which play a crucial role in various catalytic and
material science applications. Among these, scandium carbide (ScC) presents a
computationally challenging yet fundamentally important system for understanding the
interaction between a first-row transition metal and a simple p-block element. This technical
guide provides a comprehensive overview of the theoretical investigation of diatomic ScC,
focusing on its electronic structure, spectroscopic properties, and the computational
methodologies employed in its study. All data presented herein is derived from high-level ab
initio multireference methods, ensuring a high degree of accuracy and reliability for researchers
in the field.

Data Presentation: Spectroscopic Constants of
Diatomic ScC

The following tables summarize the key quantitative data obtained from theoretical calculations
on the low-lying electronic states of the diatomic ScC molecule. These values are crucial for the
experimental identification and characterization of this species. The data is based on
multireference configuration interaction (MRCI) and MRCI with the Davidson correction (+Q)
levels of theory.
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Table 1: Ground State Properties of Diatomic ScC

Property Value Unit
Electronic State AL -
Dissociation Energy (De) 65.5 (MRCI), 67 (+Q) kcal/mol
Equilibrium Bond Length (Re) 1.988 A
Harmonic Frequency (we) 754.9 cm-1

Anharmonicity Constant
4.3 cm-1
(wexe)

Dipole Moment (u) 3.267 D

Table 2: Calculated Properties of Low-Lying Excited States of Diatomic ScC

Electronic

— Te (kcallmol) Re (A) we (cm-1) De (kcal/mol)
xX2an 0.0 1.988 754.9 65.5
adn 1.2 2.013 711.2 64.3
b 2>- 10.1 1.944 823.8 554
c 2A 12.0 2.053 662.3 53.5
d4z- 17.5 2.115 599.3 48.0
e 22+ 20.7 2.113 645.2 44.8
f4A 22.8 2.100 609.1 42.7
g2n 24.0 2.138 588.8 41.5
h 2>+ 254 2.004 741.3 40.1

Data sourced from Kalemos, A., Mavridis, A., & Harrison, J. F. (2001). Theoretical Investigation
of Scandium Carbide, ScC. The Journal of Physical Chemistry A, 105(4), 755-759.[1]
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Experimental Protocols: Computational
Methodology

The theoretical investigation of diatomic ScC employed high-level ab initio quantum chemical
methods to accurately describe its complex electronic structure, which is characterized by
multiple low-lying electronic states of different spin and spatial symmetries.

1. Basis Sets: Large, flexible basis sets are essential for obtaining accurate results for transition
metal-containing molecules. The studies on ScC utilized correlation-consistent basis sets,
specifically the aug-cc-pVQZ basis set for both the Scandium and Carbon atoms. This choice
ensures a proper description of the valence and polarization functions, which are critical for
accurately modeling chemical bonding.

2. Multireference Methods: Due to the presence of near-degeneracy effects in the d-orbitals of
scandium, single-reference methods like Hartree-Fock or standard Density Functional Theory
(DFT) are often inadequate. Therefore, a multireference approach was adopted.

o Complete Active Space Self-Consistent Field (CASSCF): The initial step involved a CASSCF
calculation to generate a good set of molecular orbitals and to account for the static
correlation. The active space in these calculations typically included the Sc 4s, 3d, and 4p
orbitals and the C 2s and 2p orbitals.

» Multireference Configuration Interaction (MRCI): Following the CASSCF, a more extensive
treatment of dynamic electron correlation was performed using the MRCI method. This
method builds upon the CASSCF wavefunction by including single and double excitations
from the reference configurations. This is a highly accurate method for calculating the
potential energy surfaces and spectroscopic properties of small molecules.

» Davidson Correction (+Q): To account for the effects of higher-order excitations, the
Davidson correction was applied to the MRCI energies. This correction provides a better
estimate of the full configuration interaction energy.

3. Calculation of Spectroscopic Constants: The potential energy curves for the ground and
excited electronic states were constructed by calculating the energy at a series of internuclear
distances. The spectroscopic constants (Re, we, wexe, De, and Te) were then derived by fitting
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the calculated potential energy curves to a polynomial function and solving the rovibrational
Schrédinger equation.

Mandatory Visualization: Computational Workflow

The following diagram illustrates the logical workflow for the theoretical investigation of diatomic
ScC, from the initial setup to the final analysis of its spectroscopic properties.
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1. Initial Setup 2. Quantum Chemical Calculations
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(Diatomic ScC) - Obtain initial wavefunction

l l

Select Basis Sets Multireference Configuration Interaction (MRCI)
(e.g., aug-cc-pvVQ2) - Account for dynamic electron correlation

i

Calculate Potential Energy Curves (PECs)
- Scan internuclear distance

3. Data Analysis and Property Derivation
\ J

Apply Davidson Correction (+Q)
- Estimate higher-order correlation

,

Fit PECs to Analytical Function

:

Solve Rovibrational Schrédinger Equation

:

Derive Spectroscopic Constants
(Re, we, De, etc.)

4. Final Output

Tabulated Spectroscopic Data Visualization of PECs

Click to download full resolution via product page

Caption: Computational workflow for the theoretical study of diatomic ScC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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